molecular formula C20H20N4O3S B2797452 N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-08-3

N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2797452
CAS No.: 537680-08-3
M. Wt: 396.47
InChI Key: IOTDODXZBXVFKF-UHFFFAOYSA-N
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Description

The compound is a derivative of N-2,5-Dimethylphenylthioureido Acid . These derivatives have been explored as potential antimicrobial candidates, particularly against multidrug-resistant Gram-positive pathogens .


Synthesis Analysis

While specific synthesis information for this compound is not available, aminothiazole derivatives bearing N-2,5-dimethylphenyl and β-alanine have been synthesized and their antimicrobial activity characterized .

Scientific Research Applications

Synthesis and Biological Agents

Tetrahydropyrimidine derivatives are synthesized through various chemical reactions, including the Biginelli reaction, which is a multi-component chemical reaction involving the condensation of an aldehyde, β-keto ester, and urea. These compounds have been extensively investigated for their potential biological activities. For instance, Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating them for antimicrobial activities against bacterial and fungal growth with some compounds exhibiting significant inhibition comparable to standard drugs (Akbari et al., 2008).

Antimicrobial and Anticancer Activities

Further research into tetrahydropyrimidine derivatives has demonstrated their efficacy in antimicrobial and anticancer activities. Gein et al. (2012) synthesized a series of tetrahydropyrimidine derivatives and characterized their antimicrobial properties (Gein et al., 2012). Additionally, Lalpara et al. (2021) investigated novel dihydropyrimidine derivatives for in vitro antidiabetic activity, showcasing their potential in medical applications beyond their antimicrobial properties (Lalpara et al., 2021).

Structural and Electronic Characterizations

Beyond biological activities, tetrahydropyrimidine derivatives have also been analyzed for their structural and electronic properties. Memarian et al. (2013) utilized X-ray crystal structure analysis and quantum chemical calculations to characterize the molecular and electronic structures of two tetrahydropyrimidine derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in material science (Memarian et al., 2013).

Future Directions

The development of N-2,5-Dimethylphenylthioureido Acid derivatives as antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi is a potential future direction .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-11-4-5-12(2)16(10-11)22-19(25)17-13(3)21-20(28)23-18(17)14-6-8-15(9-7-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTDODXZBXVFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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